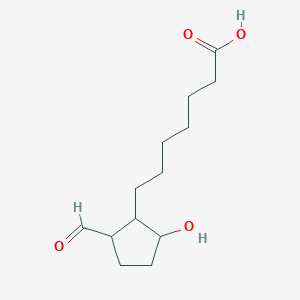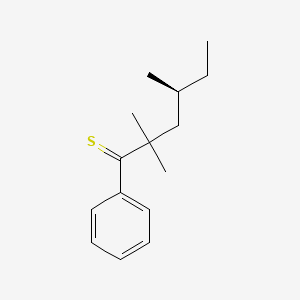
(4S)-2,2,4-trimethyl-1-phenylhexane-1-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4S)-2,2,4-trimethyl-1-phenylhexane-1-thione is an organic compound characterized by its unique structure, which includes a thione group attached to a phenyl ring and a hexane backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-2,2,4-trimethyl-1-phenylhexane-1-thione typically involves the reaction of 2,2,4-trimethyl-1-phenylhexane with sulfur sources under specific conditions. One common method includes the use of Lawesson’s reagent, which facilitates the conversion of carbonyl compounds to thiones. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reagent concentration, ensuring high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(4S)-2,2,4-trimethyl-1-phenylhexane-1-thione undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the thione group can yield thiols or other reduced sulfur species.
Substitution: The phenyl ring and the hexane backbone can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and strong acids or bases are employed depending on the desired substitution.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur compounds.
Substitution: Various substituted phenyl and hexane derivatives.
Wissenschaftliche Forschungsanwendungen
(4S)-2,2,4-trimethyl-1-phenylhexane-1-thione has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other sulfur-containing compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (4S)-2,2,4-trimethyl-1-phenylhexane-1-thione involves its interaction with molecular targets through its thione group. This group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The compound may also participate in redox reactions, influencing cellular oxidative stress pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2,4-trimethyl-1-phenylhexane-1-one: A ketone analog with different reactivity due to the carbonyl group.
2,2,4-trimethyl-1-phenylhexane-1-ol: An alcohol analog with distinct chemical properties.
2,2,4-trimethyl-1-phenylhexane-1-thiol: A thiol analog with different redox behavior.
Uniqueness
(4S)-2,2,4-trimethyl-1-phenylhexane-1-thione is unique due to its thione group, which imparts distinct chemical reactivity and potential biological activity. Its ability to undergo various chemical transformations makes it a versatile compound in research and industrial applications.
Eigenschaften
CAS-Nummer |
56752-36-4 |
|---|---|
Molekularformel |
C15H22S |
Molekulargewicht |
234.4 g/mol |
IUPAC-Name |
(4S)-2,2,4-trimethyl-1-phenylhexane-1-thione |
InChI |
InChI=1S/C15H22S/c1-5-12(2)11-15(3,4)14(16)13-9-7-6-8-10-13/h6-10,12H,5,11H2,1-4H3/t12-/m0/s1 |
InChI-Schlüssel |
QIKKHCZLMBHQGS-LBPRGKRZSA-N |
Isomerische SMILES |
CC[C@H](C)CC(C)(C)C(=S)C1=CC=CC=C1 |
Kanonische SMILES |
CCC(C)CC(C)(C)C(=S)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[3-(2,4-Dinitrophenyl)prop-2-en-1-ylidene]-1-ethyl-1,4-dihydroquinoline](/img/structure/B14642159.png)




![N-[(E)-(carbamoylhydrazinylidene)methyl]butanamide](/img/structure/B14642197.png)
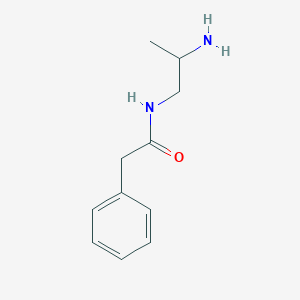
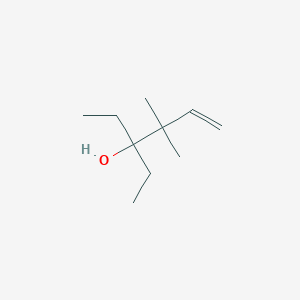
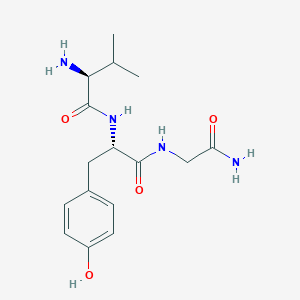


![[1,4-Phenylenebis(methylene)]bis(dimethylsulfanium) dibromide](/img/structure/B14642210.png)
